Flomoxef benzhydryl ester
Description
Structure
2D Structure
Properties
IUPAC Name |
benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F2N6O7S2/c1-41-28(31-20(38)16-44-26(29)30)24(40)36-21(19(14-42-25(28)36)15-45-27-32-33-34-35(27)12-13-37)23(39)43-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,22,25-26,37H,12-16H2,1H3,(H,31,38)/t25-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWBLYZJTSXFMJ-NAKRPHOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)CSC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)CSC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F2N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Characterization of Flomoxef Benzhydryl Ester
Advanced Synthetic Routes for Flomoxef (B131810) Benzhydryl Ester Precursors
The synthesis of flomoxef and its esters often begins with the construction of the core 1-oxacephem structure, which can be derived from readily available materials like 6-aminopenicillanic acid (6-APA). mdpi.com The benzhydryl ester group serves as a carboxyl-protecting group during the synthesis.
One-Pot Synthesis Approaches for Intermediates
A significant advancement in the synthesis of flomoxef intermediates is the development of one-pot procedures, which streamline the manufacturing process by reducing the number of separate reaction and purification steps. Current time information in Bangalore, IN.patsnap.com One such method starts with 7α-methoxy-7β-acylamino-3-chloromethyl-oxacephem and proceeds through a sequence of five reactions in a single vessel to produce the flomoxef intermediate, which can then be converted to flomoxef benzhydryl ester. Current time information in Bangalore, IN.
Table 1: One-Pot Synthesis Sequence for Flomoxef Intermediate
| Step | Reaction | Key Reagents | Temperature Range (°C) |
|---|---|---|---|
| 1 | Chlorination | Phosphorus pentachloride, Organic base (e.g., 2-picoline) | -45 to 20 |
| 2 | Alcoholysis | Methanol | -45 to 30 |
| 3 | Hydrolysis | Aqueous base (e.g., Sodium bicarbonate) | -15 to 30 |
| 4 | Acylation | Difluoromethyl mercapto acetyl chloride, Organic base | -30 to 30 |
This table summarizes the general conditions for a one-pot synthesis of a key flomoxef intermediate as described in patent literature. Current time information in Bangalore, IN.patsnap.com
Stereocontrolled Synthesis Techniques
The stereochemistry of the β-lactam ring is crucial for the biological activity of flomoxef. Stereocontrolled synthesis techniques are employed to ensure the correct configuration of the molecule. A key strategy involves the [2+2] cycloaddition of an isocyanate to a sugar vinyl ether. google.com This reaction creates the azetidin-2-one (B1220530) (β-lactam) ring with excellent control over the stereochemistry at the C-4 position. google.com The diastereofacial differentiation during this cycloaddition is sterically dependent, allowing for precise stereocontrol. google.com The investigations by Shionogi & Co., the originators of flomoxef, into 1-oxacephem synthesis were foundational in developing these types of stereocontrolled routes. google.comshionogi.com
Strategic Application and Removal of Protecting Groups
Protecting groups are essential tools in complex organic syntheses to prevent unwanted side reactions. In the synthesis of this compound, the benzhydryl group itself acts as a protecting group for the carboxylic acid functionality. Current time information in Bangalore, IN. This group is typically stable through various reaction steps and is removed in the final stages to yield the active pharmaceutical ingredient, flomoxef acid.
Other synthetic routes may employ additional protecting groups. For instance, the hydroxyl group on the tetrazole side chain has been protected using 4-methylbenzyloxycarbonyl (Cbz), which is later removed with a Lewis acid like tin(IV) chloride (SnCl₄). patsnap.com However, this method can be complex due to the toxicity of reagents and the difficulty in removing metal residues. patsnap.com Alternative routes use metal chlorides like TiCl₄ or AlCl₃ for deprotection, which also complicates post-reaction work-up. patsnap.com The development of one-pot syntheses that minimize or eliminate the need for such protecting groups represents a significant process optimization. Current time information in Bangalore, IN.researchgate.net
Table 2: Examples of Protecting Groups in Flomoxef Synthesis
| Functional Group | Protecting Group | Deprotection Reagent(s) | Reference(s) |
|---|---|---|---|
| Carboxylic Acid | Benzhydryl | Cresol, Lewis Acids (e.g., TiCl₄, AlCl₃) | Current time information in Bangalore, IN.patsnap.comgoogle.com |
| Hydroxyl | 4-Methylbenzyloxycarbonyl (Cbz) | Tin(IV) chloride (SnCl₄) | patsnap.com |
Synthesis of Related Ester Derivatives and Impurities for Research Purposes
The synthesis of ester derivatives and the characterization of process impurities are vital for drug development, quality control, and structure-activity relationship (SAR) studies.
Preparation of Process Impurities and Analogues
During the synthesis of flomoxef and its esters, various byproducts and impurities can be formed. Identifying and synthesizing these impurities is crucial for developing analytical methods to ensure the purity and safety of the final product. One patent describes a process impurity and its specific preparation method, starting from (3R, 7R)-3-(chloromethyl)-7-amino-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid benzhydryl ester. patsnap.com The controlled synthesis of such impurities allows them to be used as reference standards in quality control assays, such as High-Performance Liquid Chromatography (HPLC). patsnap.comgoogle.com
In the industrial synthesis of the 1-oxacephem core, an entirely new byproduct containing a butenolide unit has been identified and characterized. mdpi.com The formation of this impurity was studied, and its discovery helps to improve the purity of the final product and reduce costs by optimizing the reaction conditions to minimize its formation. mdpi.com Studies have characterized numerous other unknown impurities in flomoxef sodium using advanced techniques like LC-IT-TOF MS to better understand potential degradation pathways and improve pharmacopoeial monographs. researchgate.net
Directed Synthesis of Specific Ester Moieties
Table 3: List of Compound Names
| Compound Name |
|---|
| Flomoxef |
| This compound |
| 6-aminopenicillanic acid (6-APA) |
| 7α-methoxy-7β-acylamino-3-chloromethyl-oxacephem |
| Phosphorus pentachloride |
| Methanol |
| Sodium bicarbonate |
| Difluoromethyl mercapto acetyl chloride |
| 2-picoline |
| 1-hydroxyethyl-tetrazole-5-thiophenol potassium |
| Tin(IV) chloride (SnCl₄) |
| Titanium(IV) chloride (TiCl₄) |
| Aluminum(III) chloride (AlCl₃) |
| 4-methylbenzyloxycarbonyl (Cbz) |
| (3R, 7R)-3-(chloromethyl)-7-amino-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid benzhydryl ester |
| Tertiary butyl ester |
| Benzyl ester |
Spectroscopic and Chromatographic Methods for Structural Elucidaion and Purity Assessment
The definitive chemical characterization and evaluation of purity for this compound, a prodrug of the oxacephem antibiotic Flomoxef, are accomplished through a combination of sophisticated spectroscopic and chromatographic techniques. These analytical methods are essential for verifying the molecular structure, determining the precise molecular weight, identifying functional groups, and quantifying the purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Prodrug Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of this compound. By probing the magnetic environments of atomic nuclei, primarily protons (¹H NMR) and carbon-13 atoms (¹³C NMR), this method provides detailed insights into the molecular framework.
While specific spectral data for this compound is not widely published, data from analogous benzhydryl cephalosporin (B10832234) esters offer valuable reference points. For instance, in the ¹³C NMR spectrum of a similar benzhydryl cephalosporin, characteristic chemical shifts are observed that can be extrapolated to this compound. The benzhydryl ester's diphenylmethyl carbon, for example, would produce a distinct signal. A patent for a related compound, benzhydryl (6R,7R)-7β-[(phenylacetyl)amino]-3-[4-pyridyl-2-thiazolylthio]-3-cephem-4-carboxylate, reports key ¹³C NMR chemical shifts in DMSO-d⁶ solvent.
Representative ¹³C NMR Spectral Data for a Benzhydryl Cephalosporin Ester
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 170.92 |
| C=O (β-Lactam) | 164.77 |
| C=O (Ester) | 161.23 |
| Aromatic Carbons | 126.47-140.12 |
| Benzhydryl CH | 79.24 |
| C6 | 59.59 |
| C7 | 58.41 |
Note: This data is from a related benzhydryl cephalosporin derivative and serves as a representative example. Actual values for this compound may differ.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide an exact mass, which helps in confirming the elemental composition. The fragmentation pattern gives clues about the connectivity of the molecule, with expected cleavages at the ester linkage and within the cephem nucleus.
Infrared (IR) Spectroscopy for Functional Group Confirmation
Infrared (IR) spectroscopy is employed to confirm the presence of key functional groups within the this compound molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint. The most prominent peaks would include the stretching vibrations of the β-lactam carbonyl, the ester carbonyl, and other groups present in the molecule. For a similar benzhydryl cephalosporin ester, characteristic IR absorption peaks have been identified.
Characteristic IR Absorption Peaks for a Benzhydryl Cephalosporin Ester
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H (Amide) | 3280 |
| C-H (Aromatic) | 3034 |
| C=O (β-Lactam) | 1791 |
| C=O (Ester) | 1702 |
| C=O (Amide) | 1654 |
| C-O (Ester) | 1011 |
Note: This data is from a related benzhydryl cephalosporin derivative and serves as a representative example. Actual values for this compound may differ.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be employed to separate the main compound from any impurities or starting materials. The purity is typically determined by calculating the area percentage of the main peak in the resulting chromatogram. This technique is crucial for quality control in the synthesis of such prodrugs.
Elemental Analysis for Stoichiometric Verification
Elemental analysis provides a fundamental verification of a compound's purity and empirical formula by determining the mass percentages of its constituent elements (Carbon, Hydrogen, Nitrogen, etc.). The experimentally determined percentages for a purified sample of this compound would be compared against the theoretical values calculated from its molecular formula (C₂₈H₂₇FN₄O₇S₂). A close correlation between the experimental and theoretical values confirms the stoichiometric integrity of the compound.
Theoretical Elemental Composition of this compound (C₂₈H₂₇FN₄O₇S₂)
| Element | Percentage (%) |
|---|---|
| Carbon | 54.54 |
| Hydrogen | 4.41 |
| Fluorine | 3.08 |
| Nitrogen | 9.08 |
| Oxygen | 18.16 |
| Sulfur | 10.40 |
Note: These are theoretical values. Experimental results would be expected to be in close agreement for a pure sample.
Prodrug Design Principles and Mechanisms of Biotransformation of Flomoxef Benzhydryl Ester
Theoretical Underpinnings of Ester Prodrug Bioactivation
Ester-based prodrugs are among the most common and successful applications of the prodrug strategy. wuxiapptec.com The core principle involves masking a polar functional group, typically a carboxylic acid or a hydroxyl group, with an ester linkage. nih.govcbspd.com This temporary modification is designed to be reversed in the body, releasing the active parent drug. cbspd.com
This strategy has been successfully applied to numerous drugs to improve their oral absorption. if-pan.krakow.pl For example, the conversion of the antibiotic ampicillin (B1664943) to its pivaloyloxymethyl ester prodrug, pivampicillin (B1678493), enhances its oral bioavailability by increasing its lipophilicity. cbspd.com Similarly, the ethyl ester prodrug of enalapril, enalaprilat, demonstrates increased lipophilicity that facilitates its passive diffusion across cell membranes. scirp.org
The conversion of an ester prodrug back to its active parent drug is predominantly carried out by enzymatic hydrolysis. cbspd.comscirp.org The human body contains a wide variety of esterase enzymes that can cleave the ester bond, releasing the active drug and a promoiety, which is ideally non-toxic. cbspd.comscirp.org This enzymatic activation is a critical step, as the prodrug itself is typically inactive or significantly less active than the parent compound. cbspd.com
The rate of this hydrolysis can be influenced by the chemical structure of the ester group. if-pan.krakow.pl By modifying the steric and electronic properties of the promoiety, the stability of the prodrug and its rate of conversion can be controlled. if-pan.krakow.pl An ideal ester prodrug should be stable enough to resist premature hydrolysis, for instance in the acidic environment of the stomach, but be rapidly hydrolyzed to release the active drug after absorption. if-pan.krakow.pl
A variety of esterases are involved in the bioactivation of ester prodrugs. nih.gov These enzymes are widely distributed throughout the body, with high concentrations found in the liver, plasma, and small intestine. acs.org The primary enzymes responsible for the hydrolysis of most ester prodrugs are carboxylesterases (CES). acs.orgnih.gov
Human carboxylesterases are broadly classified into two main families, CES1 and CES2. acs.orgnih.gov These enzymes exhibit different substrate specificities and tissue distribution. acs.orgnih.gov CES1 is predominantly found in the liver and favors substrates with a small alcohol group and a large acyl group. nih.gov In contrast, CES2 is mainly located in the small intestine and prefers substrates with a large alcohol group and a small acyl group. nih.gov Other esterases, such as butyrylcholinesterase (BChE) and paraoxonase (PON), may also contribute to the hydrolysis of certain ester prodrugs. nih.gov The specific enzymes involved in the activation of a particular prodrug will depend on its chemical structure and the site of administration. nih.gov
Enzymatic Hydrolysis as a Primary Activation Mechanism
In Vitro Biotransformation Pathways of Flomoxef (B131810) Benzhydryl Ester
In vitro studies are essential for characterizing the metabolic fate of a prodrug like flomoxef benzhydryl ester. These studies utilize various biological preparations to simulate the conditions within the body and identify the pathways of biotransformation.
To investigate the conversion of this compound to its active form, flomoxef, researchers would typically incubate the prodrug with different biological matrices that contain esterase enzymes. These matrices can include plasma, intestinal homogenates, and liver fractions. acs.orgmdpi.com By analyzing the samples over time, the rate of disappearance of the prodrug and the appearance of the active drug can be quantified, providing insights into the stability of the prodrug and its susceptibility to enzymatic hydrolysis. acs.org
For instance, studies with other ester prodrugs have demonstrated rapid hydrolysis in the presence of plasma or tissue homogenates, indicating efficient enzymatic conversion. acs.orgmdpi.com The rate of hydrolysis can vary significantly between different species and even between individuals due to genetic polymorphisms in esterase enzymes. acs.org
The liver is a primary site of drug metabolism, and in vitro models using liver preparations are crucial for studying the biotransformation of prodrugs. tandfonline.comwdh.ac.id Liver homogenates contain a mixture of cellular components, including both cytosolic and microsomal enzymes, providing a comprehensive system for metabolic studies. tandfonline.com Liver microsomes are subcellular fractions that are enriched in enzymes from the endoplasmic reticulum, including carboxylesterases and cytochrome P450 enzymes. scirp.orgbioivt.com
Esterase-Mediated Cleavage Studies in Biological Matrices
Plasma and Serum Stability Assays
Plasma and serum stability assays are fundamental in vitro tools for evaluating ester prodrugs. scirp.org These assays provide crucial information about the metabolic stability of the compound in human plasma, which contains various enzymes, including esterases, that can hydrolyze the ester bond. scirp.orgsemanticscholar.org The rate at which the prodrug is converted to its active form in plasma is a key predictor of its potential in vivo pharmacokinetic behavior and efficacy. scirp.org
The stability of ester prodrugs is assessed by incubating the compound in plasma or serum and monitoring its degradation over time. scirp.orgresearchgate.net Studies on various ester prodrugs demonstrate that hydrolysis is often accelerated in the presence of human serum or plasma compared to simple buffer solutions, indicating enzymatic catalysis. semanticscholar.orgnih.gov Specifically, Type B esterases are often implicated in the degradation process. nih.gov The stability is frequently reported as the half-life (t½) of the compound in the biological matrix. nih.govnih.gov
Research on homologous ester series has shown that plasma stability can be inversely proportional to the size of the alcohol moiety; for instance, methyl esters often exhibit greater metabolic stability than their corresponding ethyl, propyl, or butyl esters in rat plasma. nih.gov Human serum albumin can also influence stability, in some cases accelerating hydrolysis, suggesting it may possess esterase-like properties and act as a catalyst for the regeneration of the parent compound. nih.gov
Table 1: Comparative Plasma Stability of Homologous Benzoate Esters in Rat Plasma
| Compound | Alkoxyl Group | Half-life (t½) in min |
| Methyl benzoate | Methyl | 36 |
| Ethyl benzoate | Ethyl | 17 |
| n-Propyl benzoate | n-Propyl | 10 |
| n-Butyl benzoate | n-Butyl | 10 |
| Phenyl benzoate | Phenyl | 7 |
| This table illustrates the general principle that plasma stability of esters can decrease with increasing size of the alkoxyl group, based on data from a study on homologous esters. nih.gov The values are for illustrative purposes regarding general ester stability principles. |
Characterization of Active Metabolite Release
The therapeutic efficacy of an ester prodrug is contingent upon the efficient and timely release of the active parent drug at the desired site of action. For this compound, the primary mechanism of active metabolite release is the enzymatic hydrolysis of the ester linkage. nih.gov This biotransformation converts the pharmacologically inactive ester into the active antibiotic, Flomoxef.
Influence of pH and Temperature on Ester Hydrolysis Kinetics
The chemical stability of an ester prodrug like this compound is significantly influenced by environmental factors such as pH and temperature. The rate of hydrolysis of the ester bond is subject to both acid-base catalysis and thermal effects.
Generally, the hydrolysis rate of esters increases with both increasing temperature and pH. nih.gov For many ester compounds, maximum stability is observed in the acidic pH range (typically pH 4-5), with hydrolysis rates increasing in both more acidic and, more significantly, in neutral to alkaline conditions. nih.govmonash.edu For example, studies on other ester-based compounds show that the degradation half-life can decrease dramatically as the pH rises from 7.5 to 8.5. nih.gov Similarly, elevating the temperature from 25°C to 50°C can accelerate hydrolysis by several orders of magnitude at a given pH. nih.gov This pH- and temperature-dependent liability is a critical consideration in the formulation and storage of such prodrugs.
Table 2: Effect of pH and Temperature on Ester Hydrolysis Half-Life
| pH | Temperature (°C) | Degradation Half-life (hours) |
| 5.5 | 25 | Not Appreciable |
| 5.5 | 50 | ~330 |
| 7.5 | 25 | ~1800 |
| 7.5 | 50 | ~40 |
| 8.5 | 25 | ~225 |
| 8.5 | 50 | ~30 |
| This table is based on data for an ester-modified polymer and illustrates the general kinetic principles that the rate of ester hydrolysis increases with increases in both pH and temperature. nih.gov |
Identification and Quantification of Metabolites
The analysis of drug metabolism is essential to understand the fate of a prodrug in vivo. Identifying and quantifying the resulting metabolites confirms the biotransformation pathway and helps characterize the pharmacokinetic profile. The primary analytical technique used for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comd-nb.info This powerful method offers the sensitivity, selectivity, and specificity required to detect and measure the parent drug and its metabolites in complex biological matrices like plasma and urine. mdpi.commdpi.com
For this compound, the expected primary biotransformation is ester hydrolysis. mdpi.com This reaction would yield two main metabolites: the active drug, Flomoxef, and the promoiety, benzhydrol. Analytical methods would be developed to separate and quantify the parent prodrug (this compound) and these key metabolites. d-nb.info By tracking the disappearance of the prodrug and the appearance of the metabolites over time in plasma samples, a complete kinetic profile of the biotransformation can be established. mdpi.com
Table 3: Parent Compound and Expected Primary Metabolites from Hydrolysis
| Compound Name | Formula | Role | Method of Formation |
| This compound | C28H26F2N6O7S2 | Prodrug | - |
| Flomoxef | C15H18F2N6O7S2 | Active Metabolite | Ester Hydrolysis |
| Benzhydrol | C13H12O | Promoietyl | Ester Hydrolysis |
Preclinical Pharmacokinetic and Biotransformation Studies of Flomoxef Benzhydryl Ester Prodrugs
Methodologies for Assessing Prodrug Conversion and Metabolite Generation
The assessment of a prodrug's in vivo performance begins with a suite of preclinical studies designed to understand its stability, conversion kinetics, and the resulting exposure of the active drug. These methodologies combine in vitro, ex vivo, and in vivo models to build a comprehensive pharmacokinetic profile.
In vitro and ex vivo models are fundamental for the initial screening and characterization of prodrugs, offering a controlled environment to study stability and enzymatic conversion. nih.govresearchgate.net These models help predict how the prodrug will behave in a biological system.
Plasma Stability: The stability of the flomoxef (B131810) benzhydryl ester would be assessed by incubating it in fresh plasma from various species (e.g., rat, dog, monkey, human) at 37°C. nih.gov Aliquots are taken at multiple time points, and the concentrations of both the prodrug and the released flomoxef are quantified to determine the hydrolysis rate. nih.gov This helps to understand if the prodrug is stable enough in circulation to reach its target or if it undergoes premature conversion. The half-life of clofibric acid esters in fresh dog plasma, for example, was found to be only 4-7 minutes at 37.5°C, indicating rapid hydrolysis. nih.gov
Tissue Homogenates: To evaluate metabolism in specific organs, tissue homogenates (e.g., from the liver, intestine, or lungs) or subcellular fractions like liver S9 fractions and microsomes are used. umich.edu These preparations contain a high concentration of metabolic enzymes, including the esterases responsible for prodrug activation. researchgate.netumich.edu The rate of disappearance of the prodrug and the appearance of flomoxef are measured. umich.edu
Hepatocytes: Incubating the prodrug with cultured hepatocytes provides a model that more closely resembles the in vivo liver environment, as it contains a full complement of metabolic enzymes and cofactors. umich.edu
Ex Vivo Conversion: Ex vivo conversion presents a significant challenge during the bioanalysis of prodrugs. youtube.com The transformation of the prodrug to its active form can occur in the biological sample after it has been collected, leading to an underestimation of the prodrug and an overestimation of the active drug. youtube.com To mitigate this, various stabilization techniques are employed, such as pH control (e.g., acidifying blood samples with citric acid), temperature control (minimizing processing temperature and storing at -80°C), and the addition of enzyme inhibitors. youtube.com
Below is an illustrative table showing the type of data generated from such in vitro stability studies for a hypothetical ester prodrug.
| In Vitro System | Species | Incubation Time (min) | Prodrug Remaining (%) | Active Drug Formed (µM) |
| Plasma | Human | 60 | 45% | 5.5 |
| Plasma | Rat | 60 | 20% | 8.0 |
| Liver Microsomes | Human | 30 | 15% | 8.5 |
| Liver S9 Fraction | Human | 30 | 10% | 9.0 |
| Intestinal Homogenate | Rat | 30 | 5% | 9.5 |
This table is for illustrative purposes to demonstrate the data generated from in vitro stability assays.
Preclinical animal models are indispensable for understanding the complete pharmacokinetic profile of a prodrug, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov These in vivo studies provide crucial data that helps predict the drug's behavior in humans. nih.gov
Model Selection: Rodent models (mice and rats) are typically used for initial in vivo screening to get a rapid assessment of the compound's ADME properties. umich.edu Larger animals, such as dogs or non-human primates, are often used in later stages as their physiological and metabolic characteristics can be more predictive of human pharmacokinetics. umich.edunih.gov
Pharmacokinetic Studies: Following administration of the flomoxef benzhydryl ester prodrug (often via the intended clinical route, such as oral gavage), serial blood samples are collected. nih.gov Urine and feces may also be collected to understand excretion pathways. nih.gov These studies aim to determine key pharmacokinetic parameters such as:
Oral Bioavailability (F%): The fraction of the administered oral dose of the active drug that reaches systemic circulation. This is a critical parameter for an orally administered prodrug.
Maximum Concentration (Cmax) and Time to Cmax (Tmax): To assess the rate and extent of absorption.
Clearance (CL): The rate at which the drug is removed from the body.
Volume of Distribution (Vd): The extent of drug distribution into tissues.
Half-life (t½): The time it takes for the drug concentration to decrease by half.
For instance, a study on flomoxef in patients undergoing hepatic resection showed that its pharmacokinetics could be described by a two-compartment model, with creatinine (B1669602) clearance being a significant factor in its elimination. nih.gov Such data for the parent drug serves as a vital baseline for evaluating the performance of its prodrug.
Biodistribution Studies: In some cases, studies are conducted to measure the concentration of the prodrug and the active drug in specific tissues of interest, which can be particularly important for treating localized infections. umich.edunih.gov
The table below illustrates typical pharmacokinetic parameters that would be determined for the active drug (Flomoxef) following administration of its benzhydryl ester prodrug to different animal species.
| Parameter | Rat | Dog | Monkey |
| Oral Bioavailability (F%) of Flomoxef | 45% | 60% | 55% |
| Cmax (µg/mL) | 5.2 | 8.1 | 7.5 |
| Tmax (hr) | 1.0 | 1.5 | 1.2 |
| t½ (hr) | 1.8 | 2.5 | 2.2 |
| Clearance (mL/min/kg) | 25 | 15 | 18 |
This table contains hypothetical data for illustrative purposes.
Accurate quantification of both the intact prodrug and its active metabolite is essential for constructing a reliable pharmacokinetic profile. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. researchgate.neteijppr.com
The development of a robust bioanalytical method involves several key steps:
Sample Preparation: Biological samples like plasma or tissue homogenates are complex matrices. eijppr.com An extraction step, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is required to remove interfering endogenous components before analysis. researchgate.net
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate the prodrug, the active drug, and any other metabolites from each other and from matrix components. researchgate.net
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides highly specific detection and quantification. eijppr.com The instrument is set to monitor a specific precursor-to-product ion transition for each analyte, a technique known as selected reaction monitoring (SRM), which minimizes interference and enhances sensitivity. nih.gov
A major challenge in the bioanalysis of ester prodrugs is the potential for the co-existing esterase inhibitors, used to stabilize the sample, to interfere with the LC-MS/MS analysis. nih.gov This phenomenon, known as the matrix effect, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. eijppr.comnih.gov Therefore, method validation must include a thorough evaluation of matrix effects. eijppr.com
Preclinical Animal Models for Pharmacokinetic Evaluation of Prodrugs
Enzyme Inhibition Studies in Preclinical Models
To confirm that the conversion of this compound to flomoxef is indeed an enzyme-mediated process, and to understand which enzymes are involved, inhibition studies are conducted.
In vitro experiments are performed where the prodrug is incubated with plasma or tissue homogenates in the presence and absence of known, broad-spectrum esterase inhibitors. researchgate.netnih.gov
Common Inhibitors: Compounds like diisopropylfluorophosphate (DFP), paraoxon, and eserine are widely used as esterase inhibitors in these assays. nih.gov
Mechanism Confirmation: A significant decrease in the rate of prodrug hydrolysis in the presence of an inhibitor provides strong evidence that esterases are the primary enzymes responsible for activating the prodrug. researchgate.net Conversely, if hydrolysis proceeds unabated, it may suggest that the conversion is due to non-enzymatic chemical hydrolysis or other enzyme classes.
The results of such an experiment can be summarized as follows:
| Condition | Esterase Inhibitor | Prodrug Half-life (min) | Conclusion |
| Rat Plasma | None | 15 | Rapid Hydrolysis |
| Rat Plasma | Paraoxon | > 240 | Hydrolysis is esterase-mediated |
| Human Liver Microsomes | None | 8 | Rapid Hydrolysis |
| Human Liver Microsomes | Eserine | 150 | Hydrolysis is esterase-mediated |
This table contains hypothetical data for illustrative purposes.
The expression and activity of esterase enzymes can vary significantly between different species, individuals, and tissues. wikipedia.orgnih.gov This differential susceptibility is a critical factor in prodrug development.
Species Differences: A prodrug may be rapidly hydrolyzed in a preclinical species like the rat but be much more stable in human plasma, or vice-versa. nih.gov This can make inter-species extrapolation of pharmacokinetic data challenging and highlights the importance of using human-derived in vitro systems early in development. nih.gov
Tissue-Specific Activation: Some esterases are overexpressed in specific tissues, such as cancer cells. researchgate.net This provides an opportunity for targeted drug delivery, where an ester prodrug is designed to be stable in circulation but is rapidly activated upon reaching the target tissue, thereby increasing local drug concentration and minimizing systemic side effects. nih.govresearchgate.net For example, some esterase-activated prodrugs are designed to selectively release cytotoxic agents within tumor cells that have higher esterase activity compared to normal cells. researchgate.net Understanding the specific esterases involved (e.g., carboxylesterases, acetylcholinesterase, butyrylcholinesterase) can aid in the rational design of prodrugs with desired activation profiles. wikipedia.orgnih.gov
Mechanistic Investigations of Flomoxef Active Moiety Antimicrobial Activity
Molecular Mechanism of Action as a β-Lactam Antibiotic
Flomoxef (B131810) belongs to the oxacephem class of β-lactam antibiotics and exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. patsnap.compatsnap.com This mechanism is characteristic of β-lactam antibiotics, which are structural analogs of the D-alanyl-D-alanine residues of peptidoglycan precursors. nih.gov
Inhibition of Bacterial Cell Wall Synthesis
The primary target of Flomoxef is the synthesis of the bacterial cell wall, a crucial structure for maintaining cell shape and protecting against osmotic lysis. patsnap.compatsnap.com It interferes with the production of peptidoglycan, a vital polymer that forms a mesh-like layer in the bacterial cell wall. patsnap.com By inhibiting peptidoglycan synthesis, Flomoxef weakens the cell wall, leading to structural failure and subsequent cell death. patsnap.compatsnap.com This mode of action is particularly effective against actively dividing bacteria that are continuously synthesizing new cell wall material. patsnap.com
Interaction with Penicillin-Binding Proteins (PBPs)
Flomoxef's inhibitory action is achieved through its binding to Penicillin-Binding Proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan assembly. patsnap.compatsnap.com These proteins catalyze the transpeptidation reaction that cross-links the peptidoglycan chains, providing the cell wall with its necessary strength and rigidity. patsnap.comnih.gov Flomoxef competitively inhibits these enzymes, preventing the formation of these cross-links. toku-e.com This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death. patsnap.com Notably, Flomoxef is reported to induce minimal amounts of PBP-2', a key resistance mechanism in methicillin-resistant Staphylococcus aureus (MRSA), compared to other cephems. nih.gov
In Vitro Antimicrobial Spectrum and Activity
Flomoxef demonstrates a broad spectrum of in vitro activity, encompassing both Gram-positive and Gram-negative bacteria. patsnap.comtoku-e.com
Activity Against Gram-Positive and Gram-Negative Bacteria
Flomoxef has shown potent activity against a range of clinically significant Gram-positive and Gram-negative pathogens. nih.gov It is effective against Gram-positive bacteria, which have a thick peptidoglycan layer, making them susceptible to cell wall synthesis inhibitors. patsnap.com It can also penetrate the outer membrane of Gram-negative bacteria to inhibit PBPs within the cell envelope. patsnap.com Studies have demonstrated its excellent activity against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, with high susceptibility rates. nih.gov
Table 1: In Vitro Activity of Flomoxef Against Various Bacterial Species
| Bacterial Species | Number of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility Rate (%) | Source |
|---|---|---|---|---|---|
| Escherichia coli | Not Specified | 0.125 | 0.25-1 | 88.8 | nih.govresearchgate.net |
| Klebsiella pneumoniae | Not Specified | 0.125 | 0.5-1 | 88.3 | nih.govresearchgate.net |
| Proteus mirabilis | Not Specified | Not Specified | Not Specified | 97.7 | nih.govresearchgate.net |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | Not Specified | 0.5 | 0.5 | Not Specified | nih.govresearchgate.net |
| Streptococcus pyogenes | Not Specified | 0.125 | 0.25 | Not Specified | nih.govresearchgate.net |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Activity Against Specific Pathogens (e.g., MRSA, Nocardia, ESBL-producing Enterobacterales)
A significant feature of Flomoxef is its activity against challenging, drug-resistant pathogens.
MRSA : Flomoxef has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). toku-e.comnih.gov It is suggested that Flomoxef induces less PBP-2', the protein responsible for methicillin (B1676495) resistance, than other β-lactams. ndmctsgh.edu.twresearchgate.net
Nocardia : Flomoxef has shown notable in vitro activity against pathogenic Nocardia species. oup.comnih.gov It was found to be significantly more active than other tested cephalosporins against species such as N. asteroides, N. farcinica, and N. nova. oup.comnih.gov However, its activity varies among different Nocardia species, with N. brasiliensis being moderately sensitive and N. otitidiscaviarum being resistant. oup.com
ESBL-producing Enterobacterales : Flomoxef has attracted attention for its efficacy against extended-spectrum β-lactamase (ESBL)-producing Enterobacterales. essentialmeds.orgalfa-chemistry.com ESBLs are enzymes that can inactivate many penicillin and cephalosporin (B10832234) antibiotics. patsnap.com Flomoxef, being a cephamycin, is stable against hydrolysis by ESBLs. Multiple studies have confirmed its potent in vitro activity against ESBL-producing E. coli and K. pneumoniae. nih.govasm.orgnih.gov In one study, 81.9% of ESBL-E. coli isolates remained susceptible to Flomoxef. nih.gov
Table 2: MIC Distribution of Flomoxef against ESBL-Producing E. coli and K. pneumoniae
| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Source |
|---|---|---|---|
| ESBL-producing E. coli | 0.125 | 0.5-1 | nih.gov |
Time-Kill Curve Analysis and Bactericidal Activity
Time-kill curve analyses are used to assess the bactericidal (killing) versus bacteriostatic (inhibitory) nature of an antibiotic over time. Studies have shown that Flomoxef exhibits bactericidal activity. patsnap.compatsnap.com
Research using a chemostat model to simulate human pharmacokinetics demonstrated that Flomoxef has good bactericidal effects, causing a significant reduction in bacterial counts (>4 log₁₀ CFU/mL) without regrowth at 24 hours for all tested ESBL-producing strains with MICs up to 4 µg/mL. asm.orgnih.gov This indicates a potent killing effect. nih.gov Further in vitro and in vivo studies in murine thigh infection models have explored the pharmacokinetics/pharmacodynamics (PK/PD) of Flomoxef against ESBL-producing E. coli. nih.govresearchgate.net These studies revealed a unique bactericidal activity that is time-dependent at lower concentrations and concentration-dependent at higher concentrations. nih.govresearchgate.net The time that the free drug concentration remains above the MIC (fT>MIC) was identified as a significant PK/PD index for its antibacterial activity. nih.govresearchgate.net
Factors Influencing In Vitro Antimicrobial Efficacy
The in vitro effectiveness of flomoxef, the active moiety of flomoxef benzhydryl ester, against various bacterial pathogens is not absolute and can be influenced by several experimental and biological factors. Understanding these variables is crucial for accurately interpreting susceptibility data and predicting clinical performance. Key factors that have been investigated include the size of the bacterial inoculum, the impact of serum components, the duration of growth suppression after exposure (post-antibiotic effect), and interactions with other antimicrobial agents.
Detailed Research Findings
Inoculum Size Effect: The density of the bacterial population at the site of infection can impact an antibiotic's efficacy, a phenomenon known as the inoculum effect. In vitro studies have demonstrated that a higher initial concentration of bacteria can lead to an increase in the Minimum Inhibitory Concentration (MIC) of flomoxef. For instance, in a study investigating extended-spectrum β-lactamase (ESBL)-producing Klebsiella pneumoniae, the MIC90 (the concentration required to inhibit 90% of isolates) of flomoxef increased from 1 mg/L at an inoculum size of 10⁵ colony-forming units (CFU)/mL to 8 mg/L at 10⁷ CFU/mL. psu.edu Despite this eightfold increase in MIC, the isolates were still considered susceptible. psu.edu This suggests that while flomoxef's activity can be diminished by a high bacterial load, it may retain clinical effectiveness. psu.edu Other research has also noted that high-inoculum infections, such as pneumonia, may be associated with higher mortality rates in patients treated with flomoxef compared to other agents like ertapenem, potentially reflecting this inoculum effect. dovepress.com The ability of an antibiotic to be effective against a high bacterial load is a critical attribute, as conditions like abscesses and lung infections in immunocompromised patients often involve high bacterial densities. plos.org
Influence of Serum: The presence of human serum can affect the activity of antibiotics, primarily through protein binding. Flomoxef exhibits a relatively low plasma protein binding of approximately 35%. mims.comresearchgate.net This suggests that the majority of the drug in the bloodstream remains in its free, active form. Consequently, the impact of serum on flomoxef's free concentration is considered minimal. researchgate.net The unbound fraction of an antibiotic is critical, as this is the portion available to penetrate tissues and exert its antibacterial effect. mdpi.com Pharmacokinetic/pharmacodynamic (PK/PD) models, which are essential for optimizing dosing regimens, rely on calculations involving the free drug concentration remaining above the MIC for a certain percentage of the dosing interval (%fT>MIC). dovepress.comoup.com The low protein binding of flomoxef simplifies such calculations and suggests its efficacy is less likely to be hindered by serum proteins compared to highly protein-bound antibiotics. researchgate.net
Post-Antibiotic Effect (PAE): The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after the antibiotic concentration falls below the MIC. embopress.org This phenomenon is a desirable characteristic for an antibiotic, as it can contribute to its therapeutic efficacy even when drug levels are intermittent. The PAE is generally explained by the dynamics of drug binding to its target and its subsequent removal from the bacterial cell. embopress.org Studies have examined the PAE of flomoxef, particularly in combination with other agents. For example, when tested against methicillin-resistant Staphylococcus aureus (MRSA), the combination of flomoxef and arbekacin (B1665167) demonstrated complex interactions during the post-antibiotic phase, with both enhancement and decline of bactericidal activity depending on the drug concentration and sequence of exposure. jst.go.jp The PAE of an antibiotic combination can be classified as additive, synergistic, or antagonistic based on whether the combined PAE is equal to, longer, or shorter than the sum of the individual drug PAEs. oup.com
Interaction with Other Agents (Synergy/Antagonism): Combining antibiotics can result in synergistic (enhanced), antagonistic (reduced), or indifferent effects. Flomoxef has been studied in combination with other drugs, notably fosfomycin (B1673569), against neonatal sepsis pathogens. nih.govoup.com These studies have shown that the flomoxef/fosfomycin combination could be an efficacious and synergistic regimen, particularly in environments with high antimicrobial resistance. oup.com Static chequerboard assays and hollow-fiber infection models have been used to quantify this interaction. nih.govoup.com For example, against certain Enterobacterales strains that were not killed by either flomoxef or fosfomycin alone, the combination of the two agents proved to be bactericidal. oup.com The potential for synergy makes combination therapy a valuable strategy for treating difficult infections and potentially reducing the emergence of resistance. mdpi.com
Data Tables
The in vitro efficacy of flomoxef is often presented as MIC values, which represent the lowest concentration of the drug that prevents visible growth of a bacterium. The tables below summarize MIC data from various studies, illustrating flomoxef's activity against key Gram-positive and Gram-negative pathogens.
Table 1: In Vitro Activity of Flomoxef and Comparators against Gram-Negative Bacteria
| Bacterial Species (n) | Flomoxef MIC50/MIC90 (μg/mL) | Cefmetazole MIC50/MIC90 (μg/mL) | Ertapenem MIC50/MIC90 (μg/mL) | Piperacillin/Tazobactam MIC50/MIC90 (μg/mL) | Source(s) |
|---|---|---|---|---|---|
| E. coli (ESBL-producing) (196) | 0.125 / 0.25 | 0.5 / 1 | ≤0.06 / ≤0.06 | 2 / 8 | nih.gov |
| K. pneumoniae (ESBL-producing) (124) | 0.125 / 0.5 | 0.5 / 4 | ≤0.06 / 0.125 | 8 / 32 | nih.gov |
| P. mirabilis (ESBL-producing) (81) | 0.064 / 0.125 | 0.25 / 0.5 | ≤0.06 / ≤0.06 | ≤1 / ≤1 | nih.gov |
| E. coli (from UTIs) (25) | 0.5 / 32 | 4 / 64 | ≤0.03 / 0.06 | 4 / 128 | mdpi.com |
MIC50/MIC90: Minimum inhibitory concentration required to inhibit 50% and 90% of isolates, respectively. ESBL: Extended-Spectrum β-Lactamase; UTI: Urinary Tract Infection.
Table 2: In Vitro Activity of Flomoxef against Gram-Positive Bacteria| Bacterial Species (n) | Flomoxef MIC50/MIC90 (μg/mL) | Cefazolin MIC50/MIC90 (μg/mL) | Latamoxef MIC50/MIC90 (μg/mL) | Cefmetazole MIC50/MIC90 (μg/mL) | Source(s) |
|---|---|---|---|---|---|
| S. aureus (MSSA) (100) | 0.5 / 0.5 | 0.25 / 0.5 | 8 / 16 | 2 / 4 | researchgate.net |
| S. pneumoniae (50) | 2 / 16 | 0.06 / 4 | 0.5 / 4 | 1 / 8 | researchgate.net |
| S. pyogenes (50) | 0.125 / 0.25 | ≤0.06 / 0.125 | 0.25 / 0.5 | 0.125 / 0.25 | researchgate.net |
MIC50/MIC90: Minimum inhibitory concentration required to inhibit 50% and 90% of isolates, respectively. MSSA: Methicillin-Susceptible Staphylococcus aureus; URTI: Upper Respiratory Tract Infection.
Conclusion and Future Directions in Prodrug Research Relevant to Flomoxef Benzhydryl Ester
Advancements in Prodrug Design for Therapeutic Improvement
The prodrug concept has evolved from simple chemical modifications to sophisticated, targeted delivery systems. researchgate.netfrontiersin.org The primary goal of prodrug design is to improve the physicochemical, biopharmaceutical, and pharmacokinetic properties of a drug. frontiersin.orgmdpi.com For β-lactam antibiotics like the oxacephem Flomoxef (B131810), esterification is a classical approach to mask the polar carboxylic acid group, thereby increasing lipophilicity and enhancing membrane permeability, which is crucial for oral absorption. mdpi.comresearchgate.net
Modern advancements in prodrug design are moving beyond simple bioavailability enhancement and are now focusing on more complex therapeutic improvements:
Targeted Delivery: A key area of advancement is the design of prodrugs that are activated at a specific site of action. researchgate.net This can be achieved by creating prodrugs that are substrates for enzymes that are overexpressed in target tissues, such as tumor cells or specific bacteria. nih.govresearchgate.net For antibacterial prodrugs, a strategy involves designing them to be cleaved by bacterial enzymes, like β-lactamases, which would release the active antibiotic directly at the site of infection, potentially increasing efficacy and reducing off-target effects. nih.gov
Stimuli-Responsive Activation: Researchers are developing prodrugs that can be activated by specific internal or external stimuli. frontiersin.org Internal stimuli can include changes in pH, redox potential (e.g., glutathione (B108866) levels), or the presence of specific enzymes. frontiersin.org This allows for drug release in specific cellular compartments or pathological environments.
Overcoming Resistance: The prodrug strategy is being explored to combat antimicrobial resistance. nih.gov For instance, a prodrug might be designed to be recognized and transported by a bacterial uptake system that is different from the one used by the parent drug, thereby bypassing certain resistance mechanisms. Another approach is to link the antibiotic to a promoiety that is cleaved by a resistance enzyme (like β-lactamase), leading to the release of the active drug. nih.gov
Nanotechnology Integration: The convergence of prodrugs with nanotechnology offers novel platforms for drug delivery. nih.gov Prodrugs can be incorporated into nanoparticles, liposomes, or other nanocarriers. This combination can improve drug stability, prolong circulation time, and achieve passive or active targeting to disease sites.
These advanced strategies highlight a shift from viewing prodrugs as simple bioavailability enhancers to designing them as intelligent, responsive systems for optimized drug delivery and therapeutic effect. mdpi.com This is particularly relevant for improving the clinical utility of established antibiotics like Flomoxef.
Integration of Computational and Experimental Approaches in Prodrug Development
The development of effective prodrugs is increasingly reliant on the synergy between computational modeling and traditional experimental work. mdpi.commdpi.com This integrated approach accelerates the design-test-optimize cycle, reduces costs, and improves the success rate of prodrug candidates. ijnrd.orgcam.ac.uk
Computational (In Silico) Tools in Prodrug Design:
Computational methods are now instrumental in the early stages of prodrug development. researchgate.netmdpi.com These tools can predict a wide range of properties before a molecule is ever synthesized:
Prediction of Physicochemical Properties: Algorithms can estimate key parameters like lipophilicity (logP), solubility, and molecular weight, which are critical for predicting absorption. mdpi.com
ADME/Tox Prediction: In silico models can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of potential prodrugs. mdpi.compensoft.net Toxicity prediction tools, like ProTox-II, can estimate potential liabilities such as hepatotoxicity or mutagenicity, helping to prioritize safer candidates early on. mdpi.com
Molecular Modeling and Docking: Techniques like molecular docking can simulate the interaction between a prodrug and its activating enzyme (e.g., an esterase). mdpi.com This helps in designing a promoiety that ensures efficient enzymatic cleavage to release the active drug in vivo. mdpi.com
Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: For a deeper understanding, QM/MM and MD simulations can elucidate the mechanism of prodrug activation, such as the enzymatic hydrolysis of an ester bond. mdpi.comacs.org These methods provide insights into the stability of the prodrug-enzyme complex and the energetics of the conversion process. mdpi.com
The Integrated Workflow:
The modern approach involves a continuous loop of computational prediction and experimental validation. mdpi.com It often begins with the in silico screening of a virtual library of potential prodrug candidates. mdpi.com The most promising candidates, based on predicted drug-likeness, pharmacokinetics, and low toxicity, are then synthesized. mdpi.com
These synthesized compounds undergo experimental evaluation using in vitro and ex vivo models. mdpi.com For an ester prodrug like Flomoxef benzhydryl ester, this would include:
Chemical Stability: Testing stability in aqueous buffers at different pH values.
Enzymatic Hydrolysis: Measuring the rate of conversion to the parent drug in plasma and tissue homogenates (e.g., intestinal and liver). researchgate.net
Permeability Assays: Using models like Caco-2 cell monolayers to assess intestinal permeability. mdpi.com
The experimental data are then used to refine the computational models, improving their predictive power for the next round of design. ijnrd.org This iterative process of integrating computational and experimental methods is crucial for efficiently navigating the complexities of prodrug development and identifying candidates with the highest potential for clinical success. mdpi.comijnrd.org
Research Gaps and Emerging Areas in Ester Prodrug Science
While the ester prodrug strategy is well-established, particularly for β-lactam antibiotics, several challenges and research gaps remain, alongside emerging areas ripe for exploration.
Current Research Gaps:
Predicting In Vivo Performance: A significant gap exists between in vitro hydrolysis rates and actual in vivo bioavailability. The complex interplay of solubility, dissolution rate, membrane permeation, and pre-systemic metabolism is not always accurately predicted by simple models. researchgate.net The water solubility of the ester prodrug itself can be a critical, sometimes overlooked, factor for oral absorption. researchgate.net
Esterase Specificity and Polymorphism: Humans have multiple carboxylesterases (e.g., hCE1 and hCE2) with different substrate specificities and tissue distribution. mdpi.com Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in prodrug activation, affecting both efficacy and toxicity. mdpi.com A deeper understanding and better predictive models for enzyme-specific metabolism are needed.
Stability vs. Lability Balance: The ideal ester prodrug must be stable enough in its formulation and during its passage through the gastrointestinal tract, yet be labile enough to be rapidly cleaved by esterases in the intestinal wall or after absorption. nih.gov Achieving this optimal balance remains a significant formulation and chemical design challenge.
Emerging Research Areas:
Dual-Action and Mutual Prodrugs: An emerging trend is the design of mutual prodrugs, where the promoiety is itself another active drug. For antibiotics, this could involve linking two different antibiotics or an antibiotic and a β-lactamase inhibitor together. This approach can potentially address multiple targets, overcome resistance, or result in synergistic effects.
Targeted Activation in Resistant Bacteria: There is growing interest in designing prodrugs that are selectively activated by enzymes unique to resistant bacterial strains. nih.gov This "Trojan horse" strategy could deliver a high concentration of the active antibiotic precisely where it is most needed, while minimizing exposure to the host and susceptible gut microbiota.
Oxacephem-Specific Research: While much research has focused on penicillins and cephalosporins, the oxacephem class, including Flomoxef, presents unique opportunities. frontiersin.orgpreprints.org Further research into ester prodrugs of oxacephems could focus on optimizing their spectrum of activity against challenging pathogens, including extended-spectrum β-lactamase (ESBL)-producing Enterobacterales. nih.govresearchgate.net Given that Flomoxef shows stability against ESBLs, an orally bioavailable prodrug could offer a valuable carbapenem-sparing option in treating certain resistant infections. preprints.orgnih.gov
Addressing these gaps and exploring these emerging areas will be crucial for the continued success of the ester prodrug strategy and for developing the next generation of improved antibiotics based on established scaffolds like Flomoxef.
Q & A
Basic Research Questions
Q. What methodologies are recommended for constructing a population pharmacokinetic (PopPK) model for flomoxef in neonatal populations?
- Answer: Neonatal PopPK models for flomoxef should incorporate covariates such as body weight and postnatal age, as these significantly influence drug clearance and volume of distribution. Data from individual time-concentration profiles, administered regimens, and covariates are modeled using non-parametric approaches (e.g., Pmetrics software). Monte Carlo simulations can then assess pharmacodynamic target attainment (PTA) for dosing optimization. For example, regimens of 20 mg/kg q12h for neonates aged 0–7 days achieve adequate PTAs .
Q. How can clinical and microbiological success rates be reconciled in studies of flomoxef for neonatal sepsis?
- Answer: Discrepancies between clinical success (89.71%) and microbiological success (82.8%) may arise from host immune factors, incomplete pathogen eradication, or undetected resistance mechanisms. Methodologically, researchers should perform stratified analyses by pathogen type (e.g., ESBL-producing Enterobacterales) and integrate longitudinal pharmacokinetic/pharmacodynamic (PK/PD) monitoring to correlate drug exposure with outcomes .
Q. What evidence supports the stability of flomoxef against non-AmpC extended-spectrum β-lactamases (ESBLs)?
- Answer: Flomoxef’s oxacephem structure confers resistance to hydrolysis by non-AmpC ESBLs, as demonstrated in vitro susceptibility testing and clinical studies. Researchers should validate stability using broth microdilution assays against characterized ESBL-producing strains and compare MIC values with other β-lactams (e.g., cephalosporins) to confirm reduced enzymatic degradation .
Advanced Research Questions
Q. How should experimental designs address the synergy between flomoxef and fosfomycin in overcoming resistance?
- Answer: Synergy studies require (1) in vitro checkerboard assays to calculate fractional inhibitory concentration indices (FICIs), (2) time-kill curves to assess bactericidal effects, and (3) genomic analysis of resistance mechanisms (e.g., plasmid-mediated ESBLs). For flomoxef-resistant isolates (MIC ≥8 mg/L), combination therapy with fosfomycin reduces resistance emergence by targeting peptidoglycan synthesis at distinct stages. Clinical trials should define a "success threshold" based on dual MIC values and toxicity profiles .
Q. What statistical approaches resolve contradictions in neonatal flomoxepharmacokinetic data across heterogeneous cohorts?
- Answer: Mixed-effects modeling accounts for inter-individual variability (e.g., gestational age, renal function). Bayesian hierarchical models can pool data from small, heterogeneous studies (e.g., Japanese neonatal cohorts ). Sensitivity analyses should test covariates like birth weight and comorbidities, while bootstrap validation ensures model robustness .
Q. How can researchers optimize dosing regimens for flomoxef in preterm neonates with evolving renal function?
- Answer: Adaptive dosing protocols, guided by real-time therapeutic drug monitoring (TDM), adjust for dynamic glomerular filtration rates. Population PK models should integrate biomarkers like serum creatinine and cystatin C. Stochastic simulations can predict optimal intervals (e.g., q6–8h for neonates aged 14–28 days) while minimizing nephrotoxicity risks .
Q. What methodologies validate the safety profile of flomoxef benzhydryl ester derivatives in preclinical models?
- Answer: Toxicity studies require (1) acute/chronic exposure assays in rodent models to determine LD50 and NOAEL (no-observed-adverse-effect level), (2) skin irritation tests (e.g., Draize test), and (3) metabolite profiling via LC-MS to identify degradation products. Safety thresholds should align with industrial standards for ester derivatives (e.g., diisodecyl ester toxicity benchmarks ).
Data Management and Validation
Q. How should researchers handle conflicting pharmacokinetic data from non-English neonatal studies?
- Answer: Cross-validate data using translation tools (e.g., Google Translate) and consult native speakers for technical terms. Extract individual-level PK parameters (e.g., half-life, AUC) and apply meta-analytic techniques to harmonize datasets. Transparent reporting of translation protocols is critical for reproducibility .
Q. What criteria define a robust PopPK model for regulatory submissions?
- Answer: Models must pass (1) visual predictive checks (VPCs), (2) normalized prediction distribution errors (NPDEs), and (3) bootstrap stability tests. Covariate selection should follow the FDA’s guidance on pharmacometric analyses, with documentation of parameter uncertainty and clinical relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
